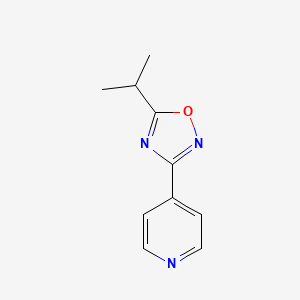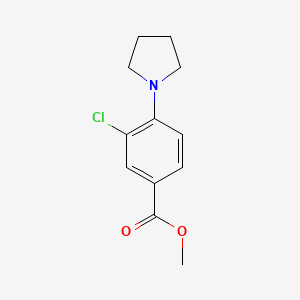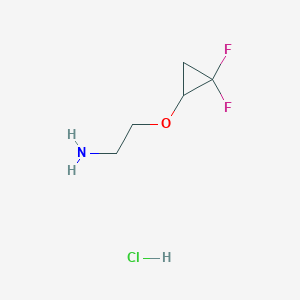![molecular formula C8H18ClNO B2516384 3-[(2-Méthylpropan-2-yl)oxymethyl]azétidine ; chlorhydrate CAS No. 2344680-89-1](/img/structure/B2516384.png)
3-[(2-Méthylpropan-2-yl)oxymethyl]azétidine ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride is a chemical compound with the CAS number 2344680-89-1. This compound is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidine derivatives are known for their diverse applications in medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including neuroprotective effects.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary targets of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride are microglial cells in the brain . These cells play a crucial role in neurodegenerative pathologies, as they secrete reactive oxygen species (ROS), chemokines, and pro-inflammatory cytokines that contribute to hypoxic brain injury .
Mode of Action
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride interacts with its targets by suppressing microglial activation . This interaction results in a significant reduction in hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .
Biochemical Pathways
The compound affects several biochemical pathways. It attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity . These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 .
Result of Action
The molecular and cellular effects of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride’s action include improved neurological deficits and brain edema, suppressed ischemia/reperfusion (I/R)-induced apoptosis, and attenuated I/R-induced inflammation and oxidative stress . It upregulates SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulates iNOS, HYOUP1, and MMP-3 .
Action Environment
The action, efficacy, and stability of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride are influenced by environmental factors such as the presence of oxygen and the level of polyunsaturated fatty acids . The brain is particularly susceptible to cerebral ischemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride typically involves the reaction of azetidine with 2-methylpropan-2-yl oxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the oxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride: Another azetidine derivative with similar structural features.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride: A novel azetidine derivative studied for its neuroprotective effects.
Uniqueness
3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride is unique due to its specific structural features and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxymethyl]azetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-6-7-4-9-5-7;/h7,9H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDBRIDDPNHRKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2516301.png)

![1-[(4-Fluoro-3-methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2516306.png)
![3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole](/img/structure/B2516307.png)




![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)

![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![5-ethyl-3-[(2-methylquinolin-8-yl)oxy]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2516322.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
